4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
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Overview
Description
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a brominating agent in the presence of a pyrrolidine ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(pyrrolidin-3-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
3-Bromo-1H-pyrazole: Lacks the pyrrolidine ring, making it less complex.
4-Bromo-3-(piperidin-3-yl)-1H-pyrazole: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is unique due to the presence of both a bromine atom and a pyrrolidine ring attached to the pyrazole core. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-5-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C7H10BrN3/c8-6-4-10-11-7(6)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11) |
InChI Key |
QDSMYZNRMVGAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=NN2)Br |
Origin of Product |
United States |
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